molecular formula C19H29NO5 B12784725 Dipivefrine, (S)- CAS No. 149494-91-7

Dipivefrine, (S)-

Cat. No.: B12784725
CAS No.: 149494-91-7
M. Wt: 351.4 g/mol
InChI Key: OCUJLLGVOUDECM-CYBMUJFWSA-N
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Preparation Methods

The synthesis of dipivefrine involves several steps. One method includes the esterification of 4-chloroacetyl catechol with pivaloyl chloride, followed by a substitution reaction with N-methylbenzylamine. The product is then reduced using a reducing agent and undergoes catalytic hydrogenation to yield dipivefrine . This method is advantageous due to its high yield and purity, as well as mild reaction conditions .

Chemical Reactions Analysis

Dipivefrine undergoes hydrolysis to form epinephrine, which is its active form. This hydrolysis is facilitated by esterase enzymes in the eye . The compound can also undergo oxidation and reduction reactions typical of catecholamines. Common reagents used in these reactions include hydrogen and palladium on carbon for reduction, and various oxidizing agents for oxidation .

Properties

CAS No.

149494-91-7

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m1/s1

InChI Key

OCUJLLGVOUDECM-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@@H](CNC)O)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C

Origin of Product

United States

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